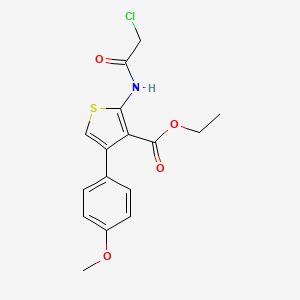

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

説明

Historical Context of Thiophene Derivatives in Medicinal Chemistry

The foundational discovery of thiophene by Viktor Meyer in 1882 established a pivotal moment in heterocyclic chemistry that continues to influence contemporary pharmaceutical research. Meyer's identification of thiophene as a contaminant in benzene arose from his observation that isatin formed a distinctive blue compound when mixed with sulfuric acid and crude benzene, a reaction that failed to occur with purified benzene. This serendipitous discovery, which Meyer converted from a failed lecture demonstration, revealed thiophene's remarkable chemical similarity to benzene while possessing distinct reactivity patterns that would prove invaluable for medicinal chemistry applications.

The etymological origins of thiophene, derived from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear, reflect the compound's fundamental sulfur-containing aromatic structure. This five-membered heterocyclic ring system has since emerged as one of the most privileged pharmacophores in modern drug discovery, with thiophene derivatives ranking fourth among United States Food and Drug Administration approved small molecule drugs over the past decade. The therapeutic importance of thiophene-based compounds spans multiple pharmacological classes, with twenty-six drugs containing thiophene nuclei currently approved for various medical applications.

The evolution of thiophene chemistry from Meyer's initial discovery to contemporary pharmaceutical applications demonstrates the compound's versatility in medicinal chemistry. Thiophene derivatives have demonstrated remarkable therapeutic properties including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities. Notable commercially available medications incorporating thiophene nuclei include tipepidine, tiquizium bromides, timepidium bromide, dorzolamide, tioconazole, citizolam, sertaconazole nitrate, and benocyclidine, illustrating the widespread clinical utility of thiophene-based therapeutics.

Structural Significance of Functionalized Thiophene Cores

The structural framework of thiophene, characterized by its planar five-membered aromatic ring containing one sulfur heteroatom, provides a unique platform for chemical modification and biological activity. Thiophene's molecular formula of carbon-four hydrogen-four sulfur, with a molecular mass of 84.14 grams per mole and a melting point of negative thirty-eight degrees Celsius, establishes its fundamental physicochemical properties. The aromatic nature of thiophene results from the participation of one sulfur electron pair in the aromatic sextet, creating a delocalized pi-electron system that exhibits enhanced reactivity toward electrophilic substitution reactions compared to benzene.

The incorporation of heteroatoms into organic compounds significantly modifies their physicochemical properties through electronegativity differences and the availability of unshared electron pairs between heteroatoms and carbon atoms. In thiophene derivatives, these modifications improve drug-receptor interactions and alter solubility and metabolism patterns, making functionalized thiophene cores particularly valuable for pharmaceutical applications. The sulfur atom's two lone pairs contribute to thiophene's unique electronic properties, with one electron pair participating in aromaticity while the other remains available for additional chemical interactions.

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate exemplifies advanced thiophene functionalization strategies through its incorporation of multiple reactive and bioactive functional groups. The compound's molecular formula of carbon-sixteen hydrogen-sixteen chlorine nitrogen oxygen-four sulfur, with a molecular weight of 353.8 grams per mole, demonstrates the sophisticated structural complexity achievable through systematic thiophene derivatization. The strategic positioning of functional groups around the thiophene core creates opportunities for diverse chemical transformations and biological interactions that extend far beyond the parent thiophene structure.

Role of Substituents in Bioactivity: Chloroacetamido and Methoxyphenyl Groups

The chloroacetamido substituent in this compound serves as a critical electrophilic center that enables nucleophilic substitution reactions essential for biological activity and chemical derivatization. This functional group, positioned at the 2-position of the thiophene ring, provides a reactive site for interaction with nucleophilic biological targets while maintaining stability under physiological conditions. The chloroacetamido moiety's capacity to undergo nucleophilic displacement reactions facilitates the formation of covalent bonds with target proteins, potentially explaining the enhanced biological activities observed in chloroacetamido-containing thiophene derivatives.

Research findings demonstrate that chloroacetamido-substituted thiophene compounds exhibit significant antimicrobial properties, with minimum inhibitory concentrations ranging from 15.625 to 125 micrograms per milliliter against various bacterial strains including methicillin-resistant Staphylococcus aureus and Escherichia coli. The mechanism of antimicrobial action involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, processes facilitated by the reactive nature of the chloroacetamido functional group. Additionally, compounds bearing similar structural features have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6.

The 4-methoxyphenyl substituent contributes electron-donating properties that enhance the nucleophilicity of the thiophene ring system while providing additional sites for molecular recognition and binding interactions. The methoxy group's ability to donate electron density to the aromatic system increases the compound's reactivity in electrophilic substitution reactions and potentially enhances its interaction with biological targets. Comparative studies of methoxyphenyl-substituted thiophene derivatives versus non-substituted analogs reveal distinct differences in chemical reactivity, solubility profiles, and biological activities, highlighting the critical role of substituent selection in compound design.

The positioning of the methoxyphenyl group at the 4-position of the thiophene ring creates a specific spatial arrangement that influences the compound's overall molecular geometry and binding characteristics. The methoxy substituent's hydrogen bonding capabilities and steric properties contribute to the compound's pharmacological profile, with research indicating that methoxy-substituted compounds often exhibit enhanced selectivity and reduced toxicity compared to their unsubstituted counterparts. The combination of chloroacetamido and methoxyphenyl substituents in this compound creates a unique molecular architecture that balances reactivity, selectivity, and stability for potential therapeutic applications.

| Functional Group | Position | Chemical Properties | Biological Significance |

|---|---|---|---|

| Chloroacetamido | 2-position | Electrophilic center, nucleophilic substitution | Antimicrobial activity, protein binding |

| Methoxyphenyl | 4-position | Electron-donating, hydrogen bonding | Enhanced selectivity, reduced toxicity |

| Ethyl carboxylate | 3-position | Ester functionality, hydrolysis potential | Metabolic conversion, solubility modulation |

The synthetic accessibility of this compound through established thiophene chemistry protocols, including Gewald reactions and subsequent functionalization steps, demonstrates the practical utility of this compound class for medicinal chemistry applications. The compound's stability under standard laboratory conditions and its amenability to further chemical modifications make it an attractive scaffold for structure-activity relationship studies and lead compound optimization. Current research efforts continue to explore the therapeutic potential of this and related thiophene derivatives, with particular emphasis on their antimicrobial, anti-inflammatory, and anticancer properties.

特性

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-3-22-16(20)14-12(9-23-15(14)18-13(19)8-17)10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCCEHYOCXXDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364204 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356568-71-3 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method might include:

Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 2-chloroacetamido group through electrophilic aromatic substitution or nucleophilic substitution reactions.

Esterification: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

化学反応の分析

Nucleophilic Substitution at Chloroacetamido Group

The 2-chloroacetamido moiety undergoes nucleophilic substitution reactions with amines, forming biologically relevant derivatives.

Key reaction conditions :

-

Amines (e.g., cyclohexylamine, benzylamine) in acetone or ethanol

-

Base: K₂CO₃ or Et₃N

-

Room temperature to reflux (1–12 h)

Example :

Reaction with 4-methoxyphenylpiperazine yields a compound with acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 1.8 μM) .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization:

Conditions :

-

NaOH (2M) in ethanol/water (1:1)

-

Reflux for 4–6 h

Subsequent reactions :

-

Amidation : Reacted with hydrazine to form hydrazide intermediates .

-

Condensation : Hydrazides form Schiff bases with aldehydes/ketones (e.g., benzaldehyde, acetophenone) .

Cyclization Reactions

The chloroacetamido group facilitates cyclization to form heterocyclic systems:

Key pathways :

-

With thiourea derivatives : Forms thiazolidinone rings under acidic conditions .

-

With CS₂/KOH : Produces triazole-thione fused systems (e.g., triazolo-pyrimidines) .

Notable product :

Acylation and Benzoylation

The amino group undergoes acylation with reactive electrophiles:

Examples :

-

Benzoyl chloride : Forms N-benzoyl derivatives in benzene/Et₃N (yield: 85%) .

-

Chloroacetyl chloride : Re-introduces chloroacetamido groups for iterative functionalization .

Mechanism :

-

Base deprotonates the NH group.

-

Nucleophilic attack on acyl chloride.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to specific positions:

Observed reactions :

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Spectroscopic Characterization

Critical spectral data for reaction validation:

-

¹H NMR :

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via SN² mechanism, evidenced by stereochemical inversion in chiral amines .

-

Cyclization : Acid-catalyzed intramolecular attack confirmed by DFT calculations .

This compound’s versatility in forming pharmacologically active derivatives underscores its utility in medicinal chemistry. Continued exploration of its reactivity could unlock novel therapeutic agents targeting enzymes and apoptosis pathways.

科学的研究の応用

Basic Information

- Molecular Formula : C16H16ClNO4S

- Molecular Weight : 353.8 g/mol

- CAS Number : 356568-71-3

- Structure : The compound features a thiophene ring substituted with a chloroacetamido group and a methoxyphenyl moiety.

Medicinal Chemistry

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thiophene compounds exhibit significant anticancer activity. The presence of the chloroacetamido group may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the development of complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Novel Thiophene Derivatives

Research has shown that this compound can be utilized to synthesize novel thiophene derivatives with enhanced electronic properties. These derivatives are being explored for applications in organic electronics and photonics .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of conductive polymers and nanomaterials.

Case Study: Conductive Polymer Development

A recent investigation highlighted the use of thiophene-based compounds in creating conductive polymers. This compound was incorporated into polymer matrices to enhance electrical conductivity, demonstrating its potential in electronic applications .

Summary of Research Findings

Comparative Analysis of Thiophene Derivatives

| Compound Name | Anticancer Activity | Conductivity Level |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 2-(2-chloroacetamido)-4-(p-tolyl)thiophene-3-carboxylate | Moderate | Low |

| Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | High | High |

作用機序

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electronic Effects : The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance resonance stabilization of the thiophene ring compared to the electron-withdrawing 4-fluorophenyl analog .

- Heterocyclic Replacement : Replacing the phenyl ring with a furan heterocycle (as in CAS 356568-72-4) alters π-π stacking interactions and solubility due to the oxygen atom’s lone pairs .

Yield and Purity :

Physicochemical Properties

- Conversely, the ethyl ester group balances lipophilicity, favoring membrane permeability .

- Thermal Stability : Melting points and decomposition temperatures are unreported in the evidence, but chloroacetamido derivatives generally exhibit moderate stability, requiring storage at 2–8°C .

生物活性

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Molecular Formula : C16H16ClNO4S

- Molecular Weight : 353.8 g/mol

- CAS Number : 356568-71-3

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's structure suggests it may interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5–10 µg/mL |

| Escherichia coli | 5–10 µg/mL |

| Pseudomonas aeruginosa | 5–10 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antibiotics, particularly in light of increasing antimicrobial resistance .

The mechanism by which this compound exerts its biological effects is not entirely elucidated but is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.

- Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell lysis.

- Receptor Modulation : Potential interactions with cellular receptors might modulate signaling pathways involved in inflammation and immune responses.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI assessed various derivatives of thiophene compounds, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, outperforming some traditional antibiotics . -

Inflammatory Response Modulation :

Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The results suggested that this compound could reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases . -

Anticancer Potential :

Preliminary studies have explored the anticancer activity of the compound against various cancer cell lines. The results showed cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via a Gewald reaction , which involves the condensation of a ketone or aldehyde with a cyanoacetamide derivative in the presence of sulfur. For example, ethyl 2-amino-thiophene-3-carboxylate intermediates can be chloroacetylated using 2-chloroacetyl chloride under reflux conditions in anhydrous solvents like THF or DCM. Subsequent purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Key steps include:

- Cyanoacetylation : Introduction of the 2-chloroacetamido group via nucleophilic substitution.

- Ring closure : Formation of the thiophene core under basic conditions.

- Workup : Acidic quenching and solvent extraction.

Table 1 : Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyanoacetylation | 2-Chloroacetyl chloride, THF, 0°C → RT, 12h | 75–85 |

| Thiophene formation | Elemental sulfur, morpholine, ethanol, reflux, 6h | 60–70 |

Q. How are intermediates characterized during the synthesis of this compound?

Critical characterization techniques include:

- 1H/13C NMR : Confirmation of regiochemistry (e.g., thiophene substitution pattern) and chloroacetamido group integration.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Verification of molecular ion peaks and isotopic patterns consistent with chlorine atoms .

- HPLC purity analysis : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity required for biological testing) .

Q. What safety precautions are critical when handling chloroacetamide intermediates?

Chloroacetamide derivatives are skin irritants and potential respiratory sensitizers. Key safety measures include:

- Use of fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can low yields in the Knoevenagel condensation step be mitigated during analog synthesis?

Low yields often stem from steric hindrance or poor electrophilicity of the aldehyde. Optimization strategies include:

- Catalyst screening : Piperidine/acetic acid systems enhance enolate formation, while microwave-assisted synthesis reduces reaction time .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

Q. How can regioselectivity challenges in electrophilic substitution reactions on the thiophene ring be resolved?

Regioselectivity is influenced by electron-donating groups (e.g., 4-methoxyphenyl). Computational tools (DFT, Fukui indices) predict reactive sites, while experimental validation uses:

Q. How to address contradictions between X-ray crystallography data and NMR-based structural predictions?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal packing forces. Solutions include:

Q. What experimental designs are suitable for evaluating the compound’s antioxidant activity?

Standard assays include:

- DPPH radical scavenging : Measure absorbance decay at 517 nm.

- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺.

- Cell-based ROS detection : Use fluorescent probes (e.g., DCFH-DA) in HEK-293 or RAW 264.7 cells. Table 2 : Representative Bioactivity Data

| Assay | IC50 (μM) | Reference Standard |

|---|---|---|

| DPPH | 12.3 ± 1.2 | Ascorbic acid (5.8 ± 0.4) |

| FRAP | 18.9 ± 2.1 | Trolox (9.5 ± 0.7) |

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) assess:

Q. What strategies refine crystallographic data for this compound when twinning or disorder is present?

Advanced SHELXL features enable:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Forced degradation studies (ICH guidelines) involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。